molecular formula C16H14Br2N2O6 B15016152 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-bromo-2,3,4-trihydroxyphenyl)methylidene]acetohydrazide

2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-bromo-2,3,4-trihydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B15016152
M. Wt: 490.1 g/mol
InChI Key: ROTHIYGPBUZWFJ-KPSZGOFPSA-N
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Description

N’-[(E)-(5-BROMO-2,3,4-TRIHYDROXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE is a complex organic compound characterized by the presence of bromine, hydroxyl, methoxy, and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-BROMO-2,3,4-TRIHYDROXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 5-bromo-2,3,4-trihydroxybenzaldehyde with 2-(2-bromo-4-methoxyphenoxy)acetic acid hydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-BROMO-2,3,4-TRIHYDROXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

N’-[(E)-(5-BROMO-2,3,4-TRIHYDROXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-BROMO-2,3,4-TRIHYDROXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain enzymes involved in inflammation or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]-2-{[4-(4-CHLOROPHENYL)-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
  • N’-[(E)-(5-BROMO-2-THIENYL)METHYLIDENE]-2-{[5-(4-METHYLPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N’-[(E)-(5-BROMO-2,3,4-TRIHYDROXYPHENYL)METHYLIDENE]-2-(2-BROMO-4-METHOXYPHENOXY)ACETOHYDRAZIDE is unique due to the presence of multiple functional groups that allow for diverse chemical reactivity and potential biological activity. The combination of bromine, hydroxyl, methoxy, and hydrazide groups provides a versatile scaffold for further modification and application in various fields.

Properties

Molecular Formula

C16H14Br2N2O6

Molecular Weight

490.1 g/mol

IUPAC Name

2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(5-bromo-2,3,4-trihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C16H14Br2N2O6/c1-25-9-2-3-12(10(17)5-9)26-7-13(21)20-19-6-8-4-11(18)15(23)16(24)14(8)22/h2-6,22-24H,7H2,1H3,(H,20,21)/b19-6+

InChI Key

ROTHIYGPBUZWFJ-KPSZGOFPSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C(=C2O)O)O)Br)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC(=C(C(=C2O)O)O)Br)Br

Origin of Product

United States

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